A Senior Application Scientist's Guide to 3-Alizarinsulfonic Acid Disodium Salt (Alizarin Red S) for Mineralization Analysis
A Senior Application Scientist's Guide to 3-Alizarinsulfonic Acid Disodium Salt (Alizarin Red S) for Mineralization Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 3-Alizarinsulfonic acid disodium salt, widely known in the scientific community as Alizarin Red S (ARS). We will move beyond basic facts to deliver field-proven insights into its mechanism, application, and quantification, ensuring your experimental success when assessing calcific deposition in biological systems.
Section 1: Core Compound Profile and Physicochemical Properties
Alizarin Red S is an anthraquinone derivative that has become a cornerstone histological stain for identifying calcium deposits.[1][2] Its utility spans from fundamental research in osteogenesis to preclinical screening in drug development.[2][3] The compound is the water-soluble sodium salt of Alizarin sulfonic acid.[1][4]
Understanding the fundamental properties of a reagent is the first step toward its successful application. The key physicochemical data for Alizarin Red S are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Sodium 3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | [1] |
| Synonyms | Alizarin Red S, Mordant Red 3, C.I. 58005, Alizarin Carmine | [1][5] |
| CAS Number | 130-22-3 | [4] |
| Chemical Formula | C₁₄H₇NaO₇S | [1][4][6] |
| Molecular Weight | 342.26 g/mol | [7][8] |
| Appearance | Orange-yellow to dark red powder | [5][8] |
| Solubility | Soluble in water and alcohol | [3][7] |
Section 2: The Chemistry of Detection: Mechanism of Action
The efficacy of Alizarin Red S is rooted in a specific chemical reaction known as chelation.[9][10] This is not merely a non-specific dye accumulation; it is a direct and selective binding process with calcium cations (Ca²⁺).
The anthraquinone core of the ARS molecule contains hydroxyl (-OH) and sulfonate (-SO₃⁻) groups.[2] In a precisely controlled acidic environment (pH 4.1-4.3), these groups act as ligands, forming coordinate bonds with calcium ions present in mineralized nodules.[2][10] This interaction creates a stable, insoluble Alizarin Red S-Calcium complex, often referred to as a "lake pigment," which precipitates as a vivid orange-red deposit at the site of mineralization.[1][2][11]
A key characteristic of this complex is its birefringence, meaning it can split a beam of polarized light. This property can be leveraged for enhanced visualization using a polarizing microscope.[2][10]
Caption: Chelation mechanism of Alizarin Red S with Calcium ions.
Section 3: Field-Proven Experimental Protocol for In Vitro Mineralization Staining
This protocol provides a robust, step-by-step methodology for staining mineralized nodules in cell culture, a common application in osteogenesis research. The causality behind each step is explained to ensure both procedural accuracy and a deep understanding of the system.
Objective: To qualitatively visualize and prepare for subsequent quantification of calcium deposits in cultured cells (e.g., osteoblasts, MSCs).
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin[9][12]
-
Deionized/Distilled Water
-
Alizarin Red S Staining Solution (2% w/v, pH adjusted to 4.1-4.3 with ammonium hydroxide or HCl)[11]
Step-by-Step Methodology
-
Preparation and Aspiration: At the end of the culture period, carefully aspirate the cell culture medium.
-
Scientist's Insight: Perform this step with extreme care. Mineralized nodules can be fragile and detach easily, leading to a significant underestimation of mineralization.[12]
-
-
Washing: Gently wash the cell monolayer twice with PBS.
-
Causality: This removes residual medium proteins and salts that could interfere with fixation or cause non-specific background staining.
-
-
Fixation: Add the fixative (e.g., 4% PFA) to completely cover the cell layer and incubate for 15-30 minutes at room temperature.[12][13]
-
Causality: Fixation cross-links proteins, preserving cellular morphology and locking the mineral deposits in place, preventing their loss during subsequent washing and staining steps.
-
-
Post-Fixation Wash: Aspirate the fixative and wash the cells three times with deionized water.
-
Causality: It is critical to remove all residual fixative, as it can interfere with the pH-sensitive ARS binding reaction.
-
-
Staining: Add the Alizarin Red S working solution to each well, ensuring the cell layer is fully covered. Incubate for 20-30 minutes at room temperature, protected from light.[11][14]
-
Scientist's Insight: The incubation time may require optimization. Weaker mineralization might require longer incubation, but over-staining can obscure details and increase background. Check a test well microscopically after 20 minutes.[12]
-
-
Final Washes: Carefully remove the ARS solution and wash the wells 4-5 times with deionized water until the wash water runs clear.
-
Causality: This step is crucial for reducing non-specific background staining by removing all unbound dye, thereby increasing the signal-to-noise ratio for imaging and quantification.[15]
-
-
Imaging: The plate is now ready for visual inspection and imaging. Add a small volume of PBS to each well to prevent drying during microscopy. Differentiated cells with mineral deposits will appear bright orange-red.[13]
Caption: Standardized workflow for Alizarin Red S staining and analysis.
Section 4: From Vision to Value: Quantitative Analysis
Visual confirmation is powerful, but robust research demands quantitative data. There are two primary, validated methods for quantifying ARS staining.
Method 1: Image-Based Analysis (e.g., ImageJ/Fiji)
This non-destructive method uses image analysis software to determine the extent of staining.
-
Principle: Digital images of the stained wells are analyzed to calculate the percentage of the total area that is positively stained.[16]
-
Advantages: Preserves the sample for morphological analysis; free and accessible software; high-throughput potential.[16]
-
Limitations: Can be subjective due to user-defined thresholds; requires highly consistent imaging conditions (lighting, magnification) across all samples.[16]
-
Quantitative Readout: Percent stained area, integrated density.[16]
Method 2: Chemical Extraction and Spectrophotometry
This is an endpoint assay that measures the total amount of bound dye.
-
Principle: The ARS-calcium complex is solubilized from the stained cell layer using a solvent, and the amount of extracted dye is measured using a spectrophotometer.[9]
-
Common Solvents: 10% Acetic Acid or 10% Cetylpyridinium Chloride (CPC).[11][12]
-
Protocol Outline:
-
After staining and washing (Step 6 above), add 10% acetic acid to each well.[16]
-
Incubate for 30 minutes with shaking to dissolve the stain and detach the cell layer.[11][16]
-
Transfer the cell suspension/dye mixture to a microcentrifuge tube.
-
Heat to 85°C for 10 minutes, then centrifuge to pellet debris.[17]
-
Transfer the supernatant to a new tube and neutralize the pH to 4.1-4.5 with 10% ammonium hydroxide.[14][17]
-
Read the absorbance of the solution in a 96-well plate, typically at 405 nm.[11][14][17]
-
-
Advantages: Highly sensitive and objective; provides a direct measure of total mineral deposition.[14]
-
Limitations: Destroys the sample; requires preparation of a standard curve for absolute quantification.
Expert Recommendation: For high-throughput screening or when subtle differences are expected, the extraction and spectrophotometry method is generally more sensitive and reproducible.[14] For studies where cell morphology and the spatial distribution of nodules are important, image-based analysis is indispensable.
References
- Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. (2025, July 2). Vertex AI Search.
- How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. (2025, November 12). Vertex AI Search.
-
Alizarin Red S. In: Wikipedia. Available from: [Link]
- Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. (2025, July 8). Vertex AI Search.
-
Kanczler, J. M., & Oreffo, R. O. C. (2022). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. International Journal of Molecular Sciences, 24(1), 3. Available from: [Link]
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Alizarin Red S - Calcium. WebPath. Available from: [Link]
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Alizarin Red S Staining Protocol For Calcium: Novaultra Special Stain Kits. Scribd. Available from: [Link]
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ALIZARINE RED S AR. Loba Chemie. Available from: [Link]
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Alizarin red S, Practical grade. HiMedia Laboratories. Available from: [Link]
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Klontzas, M. E., et al. (2017). Alizarin red S staining and quantification. Bio-protocol, 7(18), e2521. Available from: [Link]
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Alizarin Red S Staining Quantification Assay (ARed-Q). 3H Biomedical. Available from: [Link]
-
Alizarin red S. ottokemi.com. Available from: [Link]
-
ALIZARIN SULFONIC ACID SODIUM SALT. ChemBK. Available from: [Link]
-
Sodium alizarinesulfonate. PubChem. Available from: [Link]
-
Alizarin Red S sod salt, 5g. Worldwide Life Sciences. Available from: [Link]
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